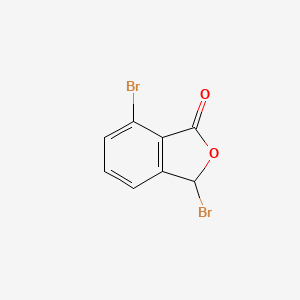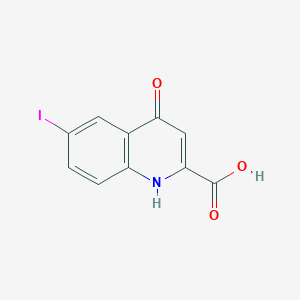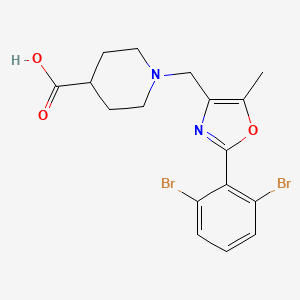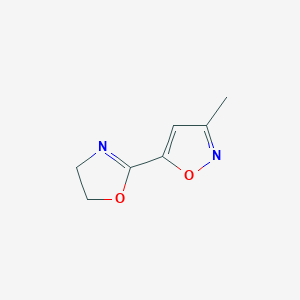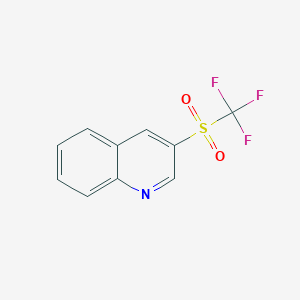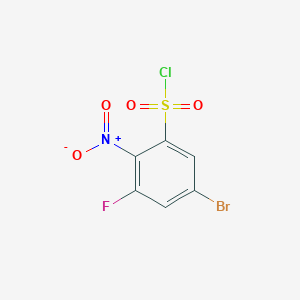
5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride is a high-purity fluorinated compound with a molecular weight of 318.50 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, making it a valuable asset for advanced research and synthesis projects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride typically involves the introduction of bromine, fluorine, and nitro groups onto a benzene ring, followed by the addition of a sulphonyl chloride group. The specific reaction conditions and reagents used can vary, but common methods include:
Nitration: Introducing the nitro group onto the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Adding bromine and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Sulphonylation: Introducing the sulphonyl chloride group using chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulphonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulphonamides or sulphonate esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The bromine and fluorine atoms can participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride, or lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
Sulphonamides: Formed from the reaction with amines.
Sulphonate Esters: Formed from the reaction with alcohols.
Aminobenzenesulphonyl Chlorides: Formed from the reduction of the nitro group.
Applications De Recherche Scientifique
5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: Utilized in the synthesis of potential drug candidates and in the development of diagnostic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-fluoro-3-nitrobenzoic acid: Similar in structure but lacks the sulphonyl chloride group.
3-Bromo-4-fluoronitrobenzene: Similar in structure but lacks the sulphonyl chloride group and has different positioning of the functional groups.
Uniqueness
5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride is unique due to the presence of the sulphonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it particularly valuable for applications requiring specific functionalization and reactivity.
Propriétés
Formule moléculaire |
C6H2BrClFNO4S |
|---|---|
Poids moléculaire |
318.51 g/mol |
Nom IUPAC |
5-bromo-3-fluoro-2-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrClFNO4S/c7-3-1-4(9)6(10(11)12)5(2-3)15(8,13)14/h1-2H |
Clé InChI |
QZYXTUKPAWWIAT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)[N+](=O)[O-])S(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12856083.png)
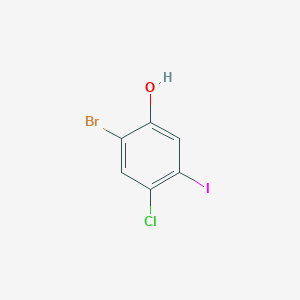
![N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12856098.png)
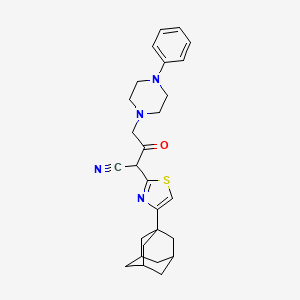
![7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B12856107.png)
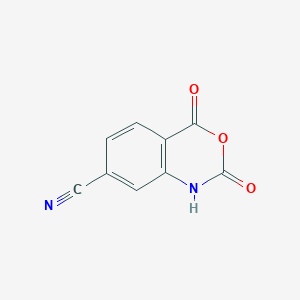
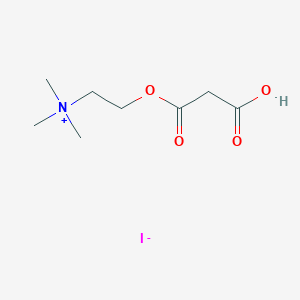
![2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12856119.png)
![5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12856122.png)
